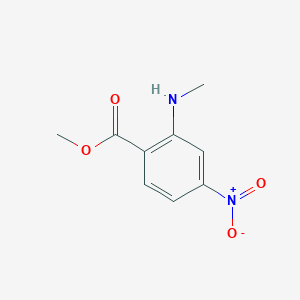

Methyl 2-(methylamino)-4-nitrobenzoate

Description

Methyl 2-(methylamino)-4-nitrobenzoate is a nitro-substituted benzoate ester featuring a methylamino group at the ortho position and a nitro group at the para position of the benzene ring. These functional groups influence reactivity, solubility, and bioactivity, making it a compound of interest for drug design and synthesis optimization.

Properties

IUPAC Name |

methyl 2-(methylamino)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-8-5-6(11(13)14)3-4-7(8)9(12)15-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPONGYTFHGEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217473 | |

| Record name | Benzoic acid, 2-(methylamino)-4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3558-13-2 | |

| Record name | Benzoic acid, 2-(methylamino)-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(methylamino)-4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)-4-nitrobenzoate typically involves the nitration of methyl 2-aminobenzoate followed by methylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the para position relative to the amino group. The resulting nitro compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methylamino group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can also undergo oxidation reactions, where the methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: Methyl 2-(methylamino)-4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation: Methyl 2-(methylamino)-4-nitrosobenzoate or this compound.

Scientific Research Applications

Methyl 2-(methylamino)-4-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-4-nitrobenzoate depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The methylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Nitro-Substituted Benzoate Esters

Compounds such as Methyl 4-amino-2-nitrobenzoate (CAS 610-36-6, similarity score: 0.98) and Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9, similarity score: 0.93) share the nitro-benzoate backbone but differ in substituents .

- The methoxy group in Methyl 5-methoxy-2-nitrobenzoate provides steric hindrance and electron-donating effects, altering reactivity in substitution reactions .

| Compound | Molecular Formula | Molecular Weight | Substituents (Position) | Key Properties |

|---|---|---|---|---|

| Methyl 2-(methylamino)-4-nitrobenzoate | C₉H₁₀N₂O₄ | 210.19 | -NHCH₃ (2), -NO₂ (4) | Estimated higher lipophilicity |

| Methyl 4-amino-2-nitrobenzoate | C₈H₈N₂O₄ | 196.16 | -NH₂ (4), -NO₂ (2) | Higher polarity, mp data N/A |

| Methyl 5-methoxy-2-nitrobenzoate | C₉H₉NO₅ | 211.17 | -OCH₃ (5), -NO₂ (2) | mp: ~100–105°C (estimated) |

Methylamino-Containing Analogs

2-[(Methylamino)methyl]phenol () shares the methylamino moiety but lacks the nitro and ester groups .

- Bioactivity: Exhibits >70% inhibition of Staphylococcus aureus biofilms at 1.25 µM without antibacterial effects, suggesting the methylamino group contributes to biofilm disruption .

- Structural Contrast: The absence of the nitro group and ester in this analog limits direct comparison but highlights the methylamino group’s role in bioactivity.

Halogenated Derivatives

Methyl 2-bromo-4-nitrobenzoate (CAS 164161-49-3) replaces the methylamino group with bromine .

- Applications: Likely used as a synthetic intermediate, whereas the methylamino group in the target compound may direct it toward pharmacological applications.

Agrochemical Derivatives

Compounds like metsulfuron methyl ester () feature triazine and sulfonylurea groups, unlike the simpler structure of this compound .

Biological Activity

Methyl 2-(methylamino)-4-nitrobenzoate, a compound featuring both a nitro and a methylamino group, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the nitro group at the para position relative to the amino group significantly influences its reactivity and biological interactions. The compound's structural features allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The methylamino group can form hydrogen bonds and engage in electrostatic interactions with enzymes, potentially leading to inhibition of their activity. This characteristic is crucial for its application in biochemical studies involving enzyme kinetics .

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, contributing to its biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Nitrobenzoate derivatives have shown promise in cancer therapy by inhibiting tumor cell growth and metastasis. Studies suggest that such compounds can disrupt tubulin polymerization, thereby inhibiting cancer cell proliferation .

- Antiangiogenic Effects : Similar nitrobenzoate compounds have been studied for their ability to impair vascular development, which is critical in tumor growth. For instance, a related compound was found to disrupt VEGF/VEGFR2 signaling pathways, leading to reduced endothelial cell migration and proliferation .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, although specific data on this compound's antimicrobial efficacy remains limited .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-(methylamino)-4-nitrobenzoate | Different nitro position | |

| Methyl 2-amino-5-nitrobenzoate | Lacks methylamino group | |

| Methyl 4-amino-2,3-difluoro-5-nitrobenzoate | Contains fluorine substituents |

The unique positioning of functional groups in this compound contributes to its distinct biological activity compared to its analogs. The combination of the nitro and methylamino groups enhances its potential as a therapeutic agent.

Case Studies and Research Findings

- Cancer Research : A study investigating the effects of nitrobenzoate derivatives on cancer cells demonstrated that these compounds could inhibit cell proliferation and induce apoptosis. The mechanisms involved include disruption of microtubule dynamics and interference with signaling pathways critical for cell survival .

- Vascular Development : Research utilizing zebrafish models revealed that certain nitrobenzoate compounds could impair vascular development by affecting endothelial cell behavior. These findings suggest potential applications in developing antiangiogenic therapies for cancer treatment .

- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its utility in biochemical research .

Q & A

Q. Basic Research Focus

- LCMS/HPLC : Use reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water + 0.1% formic acid to confirm molecular ion peaks (m/z 428) and retention times (e.g., 0.61–0.99 min under SQD-FA05/SMD-TFA50 conditions) .

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) resolves methylamino and nitro group signals. For complex spectra, 2D techniques (COSY, HSQC) clarify coupling patterns .

- IR Spectroscopy : Identifies ester carbonyl (~1700 cm⁻¹) and nitro (~1520 cm⁻¹) stretches .

How can researchers address solubility challenges during experimental design?

Basic Research Focus

Solubility in polar aprotic solvents (e.g., DMSO, DMF) is often limited. Strategies include:

- Co-solvent systems : Use ethanol/water mixtures (e.g., 70:30 v/v) to enhance dissolution for biological assays .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via hydrolysis) to improve aqueous solubility .

- Sonication : Apply ultrasonic agitation for 10–15 minutes to disperse the compound in suspension-based assays .

How do electron-withdrawing groups (EWGs) influence the reactivity of the nitro group in this compound?

Advanced Research Focus

The nitro group’s electrophilicity is enhanced by the adjacent ester (EWG), facilitating nucleophilic aromatic substitution (SNAr) at the para position. Computational studies (e.g., DFT calculations) predict activation energies for reactions with amines or thiols. Experimental validation via Hammett plots (σ constants) correlates substituent effects with reaction rates . Contradictions in observed vs. predicted reactivity may arise from steric hindrance from the methylamino group, requiring kinetic studies under varied temperatures .

What computational methods predict the metabolic pathways of this compound?

Q. Advanced Research Focus

- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to model Phase I metabolism (e.g., nitro reduction to amine) and Phase II conjugation (e.g., glucuronidation) .

- Docking studies : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential toxic metabolites .

- Contradiction analysis : Discrepancies between computational predictions and in vitro microsomal assays may stem from enzyme polymorphisms, necessitating species-specific validation .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced Research Focus

- Signal overlap in NMR : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks, particularly distinguishing methylamino protons from solvent artifacts .

- Mass spectral anomalies : High-resolution MS (HRMS) differentiates isotopic patterns (e.g., ¹³C vs. ³⁷Cl) to confirm molecular formula .

- IR vs. Raman discrepancies : Cross-validate functional group assignments using Raman spectroscopy, which is less affected by water interference .

What strategies optimize yield in multi-step syntheses involving this compound?

Q. Advanced Research Focus

- Catalyst screening : Test palladium/copper systems for Buchwald-Hartwig amination to improve C–N bond formation efficiency .

- Workup protocols : Use liquid-liquid extraction (e.g., ethyl acetate/15% NaCl) to remove polar byproducts and minimize product loss .

- Scale-up challenges : Address exothermic reactions (e.g., nitration) via controlled addition rates and cooling baths to prevent decomposition .

How does steric hindrance from the methylamino group affect regioselectivity in derivatization reactions?

Advanced Research Focus

The methylamino group at position 2 directs electrophilic substitution to the less hindered meta position. Competitive experiments with iodine monochloride show preferential iodination at position 5 (relative to nitro). Molecular modeling (e.g., Gaussian) visualizes steric maps to predict reaction sites . Contradictory results in bromination (e.g., unexpected ortho products) may arise from solvent polarity effects, requiring mechanistic probes like kinetic isotope effects .

What are the limitations of using this compound in biological assays?

Q. Advanced Research Focus

- Photodegradation : The nitro group absorbs UV light (λmax ~310 nm), necessitating amber vials and reduced light exposure during storage .

- Cytotoxicity : Screen for off-target effects using MTT assays in HEK293 or HepG2 cells, as nitroaromatics may inhibit mitochondrial reductases .

- Protein binding : Use equilibrium dialysis to quantify serum albumin binding, which can reduce bioactivity .

How can researchers validate the reproducibility of synthetic protocols across laboratories?

Q. Advanced Research Focus

- Round-robin testing : Collaborate with independent labs to replicate synthesis (e.g., silica gel chromatography conditions) and compare yields/purity via interlaboratory HPLC-MS .

- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., reaction time, temperature) affecting reproducibility .

- Contamination checks : Use ICP-MS to detect metal impurities from catalysts that may alter reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.